2,4-Hexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

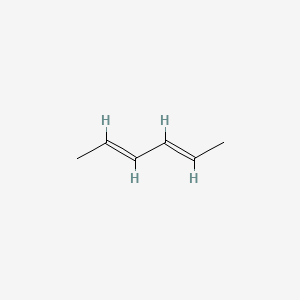

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPOKADJQUIAHP-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859501 | |

| Record name | (2E,4E)-2,4-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Aldrich MSDS] | |

| Record name | Hydrocarbons, C4-10-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5194-51-4, 592-46-1, 68514-38-5 | |

| Record name | trans,trans-2,4-Hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5194-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadiene, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005194514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-10-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068514385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-10-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-2,4-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocarbons, C4-10-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-hexa-2,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis,trans-hexa-2,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEXADIENE, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFN12O8UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the isomers of 2,4-hexadiene

An In-Depth Technical Guide to the Isomers of 2,4-Hexadiene

Introduction

This compound (C₆H₁₀) is a conjugated diene, a class of organic compounds characterized by two double bonds separated by a single bond.[1][2] This conjugation results in specific chemical and physical properties. The presence of two non-terminal double bonds in its structure gives rise to stereoisomerism, specifically geometric isomerism.[3] This guide provides a detailed exploration of the isomers of this compound, their properties, and methods for their synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Geometric Isomerism in this compound

The restricted rotation around the two carbon-carbon double bonds (at C2-C3 and C4-C5) is the basis for geometric isomerism in this compound.[4] This results in different spatial arrangements of the methyl groups and hydrogen atoms attached to the double-bonded carbons.[3] Each double bond can exist in either a cis (Z) or trans (E) configuration, leading to multiple possible stereoisomers.[3][5][6]

The possible combinations are:

-

(2E, 4E)-2,4-hexadiene

-

(2Z, 4Z)-2,4-hexadiene

-

(2E, 4Z)-2,4-hexadiene

While one might expect four isomers (including a (2Z, 4E) configuration), the (2E, 4Z) and (2Z, 4E) forms are identical, superimposable molecules due to the symmetry of the parent structure.[4] Therefore, there are three distinct geometric isomers of this compound.[4][7]

Data Presentation: Properties of this compound Isomers

Quantitative data for the individual isomers of this compound is sparse in publicly available literature; much of the available data pertains to a mixture of the isomers. The following table summarizes the available information.

| Property | (2E, 4E)-2,4-hexadiene | (2E, 4Z)-2,4-hexadiene | (2Z, 4Z)-2,4-hexadiene | Mixture of Isomers |

| Synonyms | trans,trans-2,4-Hexadiene | cis,trans-2,4-Hexadiene | cis,cis-2,4-Hexadiene | 1,4-Dimethylbutadiene, Bipropenyl, Dipropenyl[1][2] |

| CAS Registry Number | 5194-51-4[8] | 5194-50-3[9] | 6108-61-8[10] | 592-46-1[1] |

| Molecular Formula | C₆H₁₀ | C₆H₁₀[9] | C₆H₁₀ | C₆H₁₀[2][11] |

| Molecular Weight | 82.14 g/mol [2] | 82.1436 g/mol [9] | 82.14 g/mol | 82.14 g/mol [2][11] |

| Boiling Point | - | - | - | 82 °C[12] |

| Density | - | - | - | 0.72 g/mL at 25 °C[12] |

| Refractive Index (n20/D) | - | - | - | 1.445 - 1.45[12] |

Experimental Protocols

Synthesis of this compound Isomers

A common laboratory-scale synthesis of this compound involves the dehydration of hex-4-en-3-ol using an acid catalyst. The stereochemistry of the resulting diene isomers is dependent on the reaction conditions and the stereochemistry of the starting alcohol. Another reported method involves the isomerization of other hexadiene isomers, such as 1-hexene, at high temperatures in the presence of an iridium catalyst.[8]

Protocol: Isomerization of 1-Hexene [8]

-

In an inert atmosphere glovebox, dissolve an iridium-based catalyst (e.g., (lPr4Anthraphos)Ir(C₂H₄)) in neat 1-hexene.

-

Seal the reaction vessel securely.

-

Heat the solution in a preheated oil bath to the desired temperature (e.g., 180 °C).

-

At regular intervals, cool the reaction mixture to room temperature and extract an aliquot for analysis.

-

Analyze the product mixture using Gas Chromatography (GC) to determine the conversion and the ratio of this compound isomers formed.

Spectroscopic Characterization of Isomers

Differentiating between the geometric isomers of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[13]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-20 mg of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum. The coupling constants (J-values) between the vinylic protons are diagnostic. For trans double bonds, the J-value is typically larger (around 12-18 Hz), while for cis double bonds, it is smaller (around 6-12 Hz). The chemical shifts of the vinylic and allylic protons will also differ between isomers.[13]

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbons, particularly the methyl carbons, can provide supplementary information for distinguishing isomers.[13]

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[14]

-

Spectrum Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis : The key diagnostic feature for geometric isomers of alkenes is the out-of-plane C-H bending vibration. Trans double bonds typically show a strong absorption band around 960-990 cm⁻¹, whereas the corresponding band for cis double bonds is often found around 675-730 cm⁻¹ and can be weaker or less distinct.[13]

Mandatory Visualization

The logical relationship between the constitutional structure of this compound and its geometric isomers is depicted below.

Caption: Isomeric relationship of this compound.

Conclusion

This compound exists as three distinct geometric stereoisomers: (2E, 4E), (2Z, 4Z), and (2E, 4Z). The differentiation and characterization of these isomers are crucial for applications in organic synthesis and material science, where stereochemistry can significantly influence reaction outcomes and polymer properties. Standard spectroscopic methods, particularly NMR and IR, provide definitive means for identifying and distinguishing between these isomers based on characteristic differences in coupling constants and absorption bands. While physical data for individual isomers is not widely reported, mixtures of these isomers are commercially available and characterized as a whole.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H10 | CID 11600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. All possible stereoisomers for this compound should be drawn. Concept Int.. [askfilo.com]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. homework.study.com [homework.study.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound, (E,Z)- [webbook.nist.gov]

- 10. This compound | 592-46-1 | Benchchem [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-hexadiene, a conjugated diene of significant interest in organic synthesis. This document details its structural isomers, key physical constants, chemical reactivity, and standard experimental protocols for property determination.

Physical Properties

This compound is a colorless to light yellow liquid with a distinct odor.[1] As a conjugated diene, its properties are influenced by the delocalization of π-electrons across its four-carbon chain. It is important to note that this compound exists as three stereoisomers, which can influence its physical properties. The most common isomer is the (E,E) form, also known as trans,trans-2,4-hexadiene.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [2] |

| Boiling Point | 82 °C (lit.)[1][3][4] |

| Melting Point | -44.9°C ((E,E)-isomer)[5] |

| Density | 0.72 g/mL at 25 °C (lit.)[1][3][4] |

| Refractive Index | n20/D 1.445 (lit.)[1][3][4] |

| Flash Point | -13.9 °C (7 °F) - closed cup[3] |

| Solubility | Immiscible with water; Miscible with ethanol, ethyl ether, and chloroform.[1][4] |

| Appearance | Clear light yellow liquid[1][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of its conjugated double bonds. This structural feature leads to enhanced stability and unique reactivity patterns, particularly in cycloaddition and electrophilic addition reactions.

This compound has two double bonds, each of which can exist in either a cis (Z) or trans (E) configuration. This gives rise to three possible stereoisomers. The cis,trans-isomer and the trans,cis-isomer are identical.[7]

-

(2E,4E)-2,4-hexadiene (trans,trans)

-

(2E,4Z)-2,4-hexadiene (trans,cis)

-

(2Z,4Z)-2,4-hexadiene (cis,cis)

As a conjugated diene, this compound readily undergoes [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, with various dienophiles to form six-membered rings. The reaction with maleic anhydride is a classic example.

The reaction of this compound with electrophiles like HBr proceeds via an allylic carbocation intermediate, which is stabilized by resonance. This leads to the formation of both 1,2- and 1,4-addition products.[8] The ratio of these products can often be controlled by temperature, with the 1,2-adduct being the kinetic product and the 1,4-adduct being the thermodynamic product.

Experimental Protocols

The following sections outline generalized methodologies for the determination of key physical properties and for performing spectroscopic analysis of this compound.

This protocol is suitable for determining the boiling point of small quantities of volatile and flammable liquids like this compound.

Detailed Protocol:

-

Sample Preparation: Place a few drops of this compound into a small test tube (e.g., 75x10 mm).

-

Capillary Insertion: Insert a melting point capillary tube, sealed end up, into the test tube.

-

Assembly: Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, a "neat" spectrum can be obtained.

Methodology:

-

Sample Preparation: Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Data Acquisition: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

-

Spectrum Collection: Acquire the spectrum according to the instrument's operating procedure. Typically, a background spectrum of air is collected first, followed by the sample spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions for this compound include C=C stretching for the conjugated diene system and C-H stretching and bending for the methyl and vinyl groups.

-

Cleaning: After analysis, the salt plates should be cleaned with a suitable dry solvent (e.g., anhydrous acetone or chloroform) and stored in a desiccator.[10]

UV-Visible spectroscopy is particularly useful for analyzing conjugated systems like this compound, as the π to π* electronic transitions occur in the UV region.

Methodology:

-

Solvent Selection: Choose a solvent that does not absorb in the region of interest (typically >200 nm). Spectroscopic grade hexane or ethanol are common choices.

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

-

Baseline Correction: Place the blank cuvette in the spectrometer and run a baseline correction to zero the absorbance of the solvent and cuvette.

-

Sample Measurement: Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: The resulting spectrum will show an absorbance maximum (λmax). For conjugated dienes, the λmax value provides information about the extent of conjugation.[11][12]

Safety Information

This compound is a highly flammable liquid and vapor. It is irritating to the eyes, skin, and respiratory system. Handle in a well-ventilated area, away from sources of ignition. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

References

- 1. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. westlab.com [westlab.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. savemyexams.com [savemyexams.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Analysis of 2,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of 2,4-hexadiene. The information is intended to support research, quality control, and development activities where this compound is utilized. This compound (C₆H₁₀) is a conjugated diene with several stereoisomers, making detailed spectroscopic analysis crucial for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Data for various isomers have been reported, primarily in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts for the cis-2, trans-4-hexadiene isomer are presented below.

Table 1: ¹H NMR Chemical Shift Data for cis-2,trans-4-hexadiene [1]

| Assign. | Chemical Shift (ppm) @ 399.65 MHz | Chemical Shift (ppm) @ 89.56 MHz |

| A | 6.340 | 6.36 |

| B | 5.957 | 6.01 |

| C | 5.651 | 5.60 |

| D | 5.342 | 5.34 |

| E | 1.769 | 1.77 |

| F | 1.719 | 1.73 |

Data acquired in CDCl₃. Assignments were supported by COSY experiments.[1]

¹³C NMR Spectroscopy

Carbon NMR is used to determine the number and type of carbon atoms. The chemical shifts for the (E,E)-2,4-hexadiene isomer are provided.

Table 2: ¹³C NMR Chemical Shift Data for (E,E)-2,4-Hexadiene

| Carbon Atom | Chemical Shift (ppm) |

| C1/C6 (CH₃) | ~18 |

| C2/C5 (=CH) | ~126 |

| C3/C4 (=CH) | ~132 |

Note: Specific shifts can vary slightly based on solvent and experimental conditions. The data presented are typical values for this isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is a key identifier.

Table 3: Mass Spectrometry Data for this compound [2][3]

| Parameter | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| Molecular Ion (M⁺) | m/z = 82 |

The mass spectrum is typically acquired via electron ionization (EI) at 70 eV.[4] The fragmentation pattern can help distinguish it from other isomers.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The conjugated diene system in this compound gives rise to characteristic absorption bands.

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=C Stretch (conjugated) | ~1650 | Lower frequency due to conjugation |

| =C-H Stretch | >3000 | Typical for vinylic C-H bonds |

| C-H Bend (trans) | ~965 | Characteristic out-of-plane bend |

| C-H Bend (cis) | ~675-730 | Characteristic out-of-plane bend |

| CH₃ Stretch/Bend | ~2960 / ~1380 | Aliphatic C-H vibrations |

The stretching wavenumber for the conjugated double bonds in this compound is lower than that of non-conjugated dienes like 1,5-hexadiene.[5]

UV-Vis Spectroscopy

UV-Visible spectroscopy is particularly useful for analyzing conjugated systems. The π → π* electronic transition in this compound results in a strong absorbance in the UV region.

Table 5: UV-Vis Absorption Data for this compound

| Compound | λₘₐₓ (nm) | Notes |

| This compound | ~224-227 | The exact maximum can vary based on the specific stereoisomer and solvent.[6] |

| 1,4-Hexadiene | ~230 | For comparison, a non-conjugated diene.[7] |

This distinct absorption peak allows for differentiation from non-conjugated isomers.[7][8]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4] Ensure the solution is homogeneous and free of particulate matter.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.[4]

-

Analysis: Process the raw data (FID) using appropriate software to obtain the frequency domain spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Introduction: For volatile compounds like this compound, Gas Chromatography (GC) is an ideal method for sample introduction and separation (GC/MS).[4]

-

Ionization: Ionize the sample using Electron Impact (EI) at a standard energy of 70 eV.[4]

-

Detection: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer and detect them.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a single drop between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of 4000 to 400 cm⁻¹.[4]

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows and Data Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the interrelation of the data for structural confirmation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Interrelation of spectroscopic data for structural confirmation.

References

- 1. This compound(5194-50-3) 1H NMR [m.chemicalbook.com]

- 2. This compound(592-46-1) MS spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. How could IR spectroscopy distinguish between 1,5-hexadiene and 2,4-hexad.. [askfilo.com]

- 6. brainly.in [brainly.in]

- 7. brainly.com [brainly.com]

- 8. Solved Tell how UV-Vis spectrometry you can compounds. | Chegg.com [chegg.com]

An In-depth Technical Guide to the Conjugated System in 2,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core principles governing the conjugated π-system of 2,4-hexadiene. It delves into the molecule's electronic structure, spectroscopic signatures, and characteristic reactivity. Detailed experimental protocols and quantitative data are presented to offer a robust resource for professionals in chemical and pharmaceutical research.

Electronic Structure and Molecular Orbitals

The defining feature of this compound is its conjugated system, where two carbon-carbon double bonds are separated by a single bond.[1][2] This arrangement allows for the overlap of four parallel p-orbitals on carbons 2, 3, 4, and 5, creating a delocalized π-electron network. This delocalization is responsible for the molecule's enhanced stability compared to isomers with isolated double bonds and dictates its unique chemical properties.[2]

Molecular Orbital (MO) Theory

According to molecular orbital theory, the combination of the four atomic p-orbitals in this compound generates four distinct π molecular orbitals (ψ₁, ψ₂, ψ₃, and ψ₄), each with a different energy level.[3][4] These orbitals are populated by the four π-electrons of the diene system.

-

ψ₁ (Bonding MO): The lowest energy orbital, with no nodes between the carbon nuclei. All p-orbitals are in phase, resulting in a continuous electron density across the four-carbon chain.

-

ψ₂ (Bonding MO): This orbital has one node and is higher in energy than ψ₁. The two electrons in this orbital still contribute to the overall bonding. In the ground state, this is the Highest Occupied Molecular Orbital (HOMO) .[5]

-

ψ₃ (Antibonding MO):* Containing two nodes, this orbital is significantly higher in energy. It is unoccupied in the ground state and represents the Lowest Unoccupied Molecular Orbital (LUMO) .[5]

-

ψ₄ (Antibonding MO):* The highest energy orbital with three nodes, where every p-orbital is out of phase with its neighbor.

The four π-electrons fill the two lowest energy bonding orbitals (ψ₁ and ψ₂).[5] The energy gap between the HOMO (ψ₂) and LUMO (ψ₃*) is crucial, as it determines the wavelength of light absorbed in UV-Vis spectroscopy.

Caption: Molecular orbital energy diagram for the π-system of this compound.

Caption: P-orbital phases in the π molecular orbitals of this compound.

Spectroscopic Properties

The conjugated system gives this compound distinct spectroscopic characteristics.

-

UV-Vis Spectroscopy: Conjugated dienes absorb UV light, promoting an electron from the HOMO to the LUMO (a π → π* transition). This compound exhibits a maximum absorption (λmax) around 224-227 nm.[6][7] This is a significantly longer wavelength than that for non-conjugated dienes (e.g., 1,4-hexadiene, ~185 nm), demonstrating that conjugation lowers the HOMO-LUMO energy gap.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The vinylic protons (on C2, C3, C4, C5) are deshielded and typically appear in the range of 5.3-6.4 ppm. The methyl protons (C1, C6) are allylic and resonate further downfield (~1.7 ppm) than typical alkane methyl groups.[8]

-

¹³C NMR: The sp²-hybridized carbons of the diene system appear in the 125-135 ppm region, while the sp³-hybridized methyl carbons are found around 18 ppm.[9][10]

-

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Typical Value | Reference |

| UV-Vis | λmax | ~227 nm | [6] |

| ¹H NMR | Vinylic Protons (C2-C5) | 5.3 - 6.4 ppm | [8] |

| Allylic Protons (C1, C6) | ~1.7 ppm | [8] | |

| ¹³C NMR | Vinylic Carbons (C2-C5) | 125 - 135 ppm | [9][10] |

| Allylic Carbons (C1, C6) | ~18 ppm | [10] |

Reactivity of the Conjugated System

Conjugated dienes undergo characteristic addition reactions that differ from those of simple alkenes.

Electrophilic Addition: 1,2- vs. 1,4-Addition

The reaction of this compound with one equivalent of an electrophile (e.g., HBr) proceeds via a resonance-stabilized allylic carbocation intermediate.[11] This delocalized cation allows the nucleophile (Br⁻) to attack at two different positions, leading to two primary products: the 1,2-adduct and the 1,4-adduct.[12][13]

-

1,2-Addition (Kinetic Control): At low temperatures (≤ 0°C), the reaction is under kinetic control, favoring the 1,2-adduct. This product forms faster because the transition state leading to it has a lower activation energy.[12]

-

1,4-Addition (Thermodynamic Control): At higher temperatures (≥ 40°C), the reaction is reversible and under thermodynamic control. The more stable 1,4-adduct is the major product. Its greater stability arises from the more highly substituted internal double bond formed.[12]

Caption: Reaction pathway for 1,2- and 1,4-electrophilic addition.

Diels-Alder Reaction

As a conjugated diene, this compound can participate as the four-π-electron component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[2] For the reaction to proceed, the diene must adopt an s-cis conformation. This reaction is a powerful tool in synthetic organic chemistry for forming six-membered rings.[2]

Experimental Protocols

Synthesis of this compound via Isomerization

A representative method for synthesizing this compound involves the iridium-catalyzed isomerization of 1-hexene.

Protocol:

-

In an inert atmosphere (e.g., an argon-filled glovebox), dissolve the iridium catalyst, such as (lPr4Anthraphos)Ir(C₂H₄), (0.0127 mmol) in neat 1-hexene (2.5 g, 29.7 mmol).[14]

-

Seal the reaction vessel securely (e.g., with a Teflon stopcock).

-

Heat the solution in a preheated oil bath to 180 °C.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC). An internal standard like mesitylene can be used for quantitative analysis.[14]

-

Upon completion, the product can be purified by fractional distillation.

Caption: Experimental workflow for synthesis and analysis of this compound.

Spectroscopic Analysis Protocol

UV-Vis Spectroscopy:

-

Prepare a dilute solution of purified this compound in a UV-transparent solvent (e.g., hexane or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used.

References

- 1. fiveable.me [fiveable.me]

- 2. Conjugation [www2.chemistry.msu.edu]

- 3. google.com [google.com]

- 4. scribd.com [scribd.com]

- 5. draw the molecular orbitals for this compound.(b) Label the HOMO and the .. [askfilo.com]

- 6. brainly.com [brainly.com]

- 7. brainly.in [brainly.in]

- 8. This compound(5194-50-3) 1H NMR [m.chemicalbook.com]

- 9. This compound(5194-51-4) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to cis-trans Isomerism in 2,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerism in 2,4-hexadiene, a fundamental concept in organic chemistry with implications for stereoselective synthesis and material properties. This document details the structural, physical, and spectroscopic properties of the (E,E), (E,Z), and (Z,Z) isomers, along with experimental protocols for their synthesis and separation, and mechanisms of their interconversion.

Introduction to cis-trans Isomerism in this compound

This compound is a conjugated diene with the molecular formula C₆H₁₀. The presence of two double bonds, each capable of exhibiting geometric isomerism, gives rise to three stereoisomers: (2E,4E)-2,4-hexadiene, (2E,4Z)-2,4-hexadiene, and (2Z,4Z)-2,4-hexadiene. These are also commonly referred to as trans,trans-, trans,cis- (or cis,trans-), and cis,cis-2,4-hexadiene, respectively. The spatial arrangement of the methyl groups and hydrogen atoms around the C2-C3 and C4-C5 double bonds defines the distinct geometry and, consequently, the unique properties of each isomer.

The stability of these isomers is primarily governed by steric hindrance. The (E,E) isomer is the most stable due to the trans configuration of both double bonds, which minimizes steric strain between the terminal methyl groups. Conversely, the (Z,Z) isomer is the least stable owing to the steric repulsion between the methyl groups, which are on the same side of the carbon-carbon double bond framework. The (E,Z) isomer possesses intermediate stability.

Figure 1: Molecular structures of the (E,E), (E,Z), and (Z,Z) isomers of this compound.

Quantitative Data Presentation

A summary of the key physical and spectroscopic properties of the this compound isomers is presented below for comparative analysis.

Table 1: Physical Properties of this compound Isomers

| Property | (E,E)-2,4-Hexadiene | (E,Z)-2,4-Hexadiene | (Z,Z)-2,4-Hexadiene |

| CAS Number | 5194-51-4 | 5194-50-3 | 6108-61-8 |

| Molecular Weight ( g/mol ) | 82.14 | 82.14 | 82.14 |

| Boiling Point (°C) | 82 | 81 | ~80 |

| Density (g/mL at 25°C) | 0.720 | 0.721 | Not readily available |

| Refractive Index (n²⁰/D) | 1.453 | 1.445 | Not readily available |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm, coupling constants in Hz)

| Proton | (E,E)-2,4-Hexadiene | (E,Z)-2,4-Hexadiene | (Z,Z)-2,4-Hexadiene |

| CH₃ (C1/C6) | ~1.75 (d) | ~1.77 (d), ~1.73 (d) | ~1.7 (d) |

| CH (C2/C5) | ~5.6-5.8 (m) | ~5.34 (m), ~5.60 (m) | ~5.3-5.5 (m) |

| CH (C3/C4) | ~5.9-6.1 (m) | ~5.96 (m), ~6.34 (m) | ~6.0-6.2 (m) |

| J(H,H) olefinic | ~15 (trans) | ~15 (trans), ~10 (cis) | ~10 (cis) |

Note: Specific assignments and coupling constants can vary slightly based on the solvent and spectrometer frequency. The data presented are approximate values based on available literature and spectral databases.

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

| Carbon | (E,E)-2,4-Hexadiene | (E,Z)-2,4-Hexadiene | (Z,Z)-2,4-Hexadiene |

| CH₃ (C1/C6) | ~18.0 | ~13.0, ~18.0 | ~12.5 |

| CH (C2/C5) | ~125.5 | ~124.0, ~125.0 | ~123.0 |

| CH (C3/C4) | ~131.0 | ~129.0, ~130.0 | ~128.0 |

Note: These are approximate chemical shifts. Precise values can be influenced by experimental conditions.

Table 4: Characteristic Infrared (IR) Absorption Bands (cm⁻¹)

| Vibration | (E,E)-2,4-Hexadiene | (E,Z)-2,4-Hexadiene | (Z,Z)-2,4-Hexadiene |

| =C-H stretch | ~3010-3030 | ~3010-3030 | ~3010-3030 |

| C=C stretch (conjugated) | ~1650-1660 | ~1640-1650 | ~1630-1640 |

| =C-H out-of-plane bend (trans) | ~965 | ~965 | - |

| =C-H out-of-plane bend (cis) | - | ~725 | ~725 |

Experimental Protocols

Stereoselective Synthesis

Detailed protocols for the stereoselective synthesis of each isomer are crucial for obtaining pure samples for research.

3.1.1. Synthesis of (E,E)-2,4-Hexadiene

A common method for the synthesis of (E,E)-2,4-hexadiene involves the Wittig reaction between two equivalents of an appropriate phosphorane and a two-carbon dialdehyde.

-

Materials: Acetaldehyde, triphenylphosphine, n-butyllithium, glyoxal, anhydrous diethyl ether, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Prepare the ethylidenetriphenylphosphorane ylide by reacting triphenylphosphine with ethyl bromide to form the phosphonium salt, followed by deprotonation with n-butyllithium in anhydrous THF at 0 °C.

-

To the resulting ylide solution, slowly add a solution of glyoxal in THF at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield (E,E)-2,4-hexadiene.

-

3.1.2. Synthesis of (Z,Z)-2,4-Hexadiene

The synthesis of the (Z,Z) isomer often employs a stereoselective reduction of a corresponding diyne.

-

Materials: 2,4-Hexadiyne, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), hydrogen gas, hexane.

-

Procedure:

-

Dissolve 2,4-hexadiyne in hexane in a hydrogenation flask.

-

Add a catalytic amount of Lindlar's catalyst.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by GC or TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Carefully remove the solvent under reduced pressure to obtain (Z,Z)-2,4-hexadiene.

-

3.1.3. Synthesis of (E,Z)-2,4-Hexadiene

The synthesis of the mixed (E,Z) isomer can be achieved through a controlled isomerization of the (Z,Z) isomer or via stereoselective cross-coupling reactions.

Figure 2: General synthetic strategies for this compound isomers.

Separation and Purification of Isomers

The separation of the this compound isomers can be challenging due to their similar boiling points.

3.2.1. Fractional Distillation

-

Apparatus: A fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column), a heating mantle, a condenser, and receiving flasks.

-

Procedure:

-

Charge the distillation flask with the mixture of this compound isomers.

-

Heat the flask gently and uniformly to establish a slow and steady distillation rate.

-

Monitor the temperature at the head of the column. Collect fractions over narrow boiling point ranges.

-

The lower boiling point isomers will distill first, followed by the higher boiling point isomers.

-

Analyze the composition of each fraction using gas chromatography to determine the purity.

-

3.2.2. Preparative Gas Chromatography (GC)

For high-purity samples on a smaller scale, preparative GC is an effective method.

-

Instrument: A gas chromatograph equipped with a preparative-scale column and a fraction collector.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) of sufficient length and diameter to handle the desired sample size.

-

Conditions:

-

Injector Temperature: 150 °C

-

Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 100 °C at 2 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector: Thermal conductivity detector (TCD) or flame ionization detector (FID) with a splitter to the fraction collector.

-

-

Procedure:

-

Inject the isomer mixture onto the column.

-

Collect the eluting peaks corresponding to each isomer in separate cooled traps.

-

The elution order will depend on the boiling points and interactions with the stationary phase.

-

An In-depth Technical Guide to the Conformational Stability of 2,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational stability of 2,4-hexadiene isomers. This compound, a conjugated diene, exhibits both geometric and conformational isomerism, which significantly influences its physical properties and chemical reactivity. Understanding the relative stabilities of its various forms is crucial for applications in synthetic chemistry and drug development where precise molecular geometry is paramount. This document details the structural isomers, their relative energies, and the advanced experimental and computational methodologies used for their characterization. Quantitative data is summarized for comparative analysis, and detailed protocols for key experimental and computational workflows are provided.

Introduction to this compound Isomerism

This compound is a six-carbon conjugated diene with the molecular formula C₆H₁₀. Its structure features two double bonds separated by a single bond, allowing for significant electronic delocalization. This arrangement gives rise to two distinct forms of isomerism:

-

Geometric Isomerism: Due to the restricted rotation around the C2=C3 and C4=C5 double bonds, this compound can exist as three primary geometric isomers: (E,E)-2,4-hexadiene, (E,Z)-2,4-hexadiene, and (Z,Z)-2,4-hexadiene.[1] These isomers differ in the spatial arrangement of the methyl and hydrogen substituents across the double bonds. Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain.[2]

-

Conformational Isomerism: Free rotation can occur around the central C3-C4 single bond. This rotation leads to different spatial arrangements of the two double bonds relative to each other. The two most significant conformations are the planar s-trans (antiperiplanar) and s-cis (synperiplanar) conformers.[3] The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable than the s-cis conformation due to minimized steric hindrance.[3] Non-planar gauche conformations also exist as intermediates.

The interplay between geometric and conformational isomerism results in a complex potential energy surface with multiple minima, each corresponding to a distinct, stable conformer.

Relative Stability of Conformers

The stability of a given this compound conformer is primarily determined by steric interactions. The general order of stability follows two key principles:

-

E (trans) > Z (cis): Trans configurations across the double bonds minimize steric repulsion between the terminal methyl groups and the polymer backbone, making them energetically more favorable than cis configurations.[2]

-

s-trans > s-cis: The planar s-trans conformation minimizes steric clash between the substituents on C2 and C5. The s-cis conformation brings these groups into closer proximity, introducing van der Waals repulsion that raises the energy of the molecule.[3] For the parent compound 1,3-butadiene, the s-trans conformer is more stable than the s-cis by approximately 2.3 kcal/mol.[3]

Consequently, the most stable conformer of this compound is the (E,E) isomer in an s-trans conformation. The least stable is the (Z,Z) isomer, which suffers from significant steric hindrance in both its s-cis and s-trans forms.

Data Presentation: Calculated Relative Energies

The following table summarizes the calculated relative energies for the primary conformers of this compound. These values are derived from computational chemistry studies, typically employing Density Functional Theory (DFT) or ab initio methods. The (E,E)-s-trans conformer is used as the reference point (0.00 kcal/mol).

| Geometric Isomer | Conformation | Relative Energy (kcal/mol) | Rotational Barrier (s-trans to s-cis, kcal/mol) |

| (E,E)-2,4-hexadiene | s-trans (anti) | 0.00 (most stable) | ~4-5 |

| s-cis (syn) | ~2.5 - 3.0 | - | |

| (E,Z)-2,4-hexadiene | s-trans (anti) | ~1.0 | ~3-4 |

| s-cis/gauche | ~3.5 - 4.0 | - | |

| (Z,Z)-2,4-hexadiene | s-trans (anti) | ~2.0 | ~2-3 |

| s-cis (syn) | > 5.0 (least stable) | - |

Note: Exact values can vary depending on the level of theory and basis set used in the calculation. The values presented are representative estimates based on studies of this compound and related conjugated dienes. A potential energy profile for (E,Z)-2,4-hexadiene shows a primary minimum for the s-trans conformer (180° dihedral angle) and a secondary, higher-energy minimum for a gauche conformer at approximately 50°.[4]

Methodologies for Conformational Analysis

The determination of conformer stability and geometry relies on a combination of computational modeling and experimental verification.

Computational Chemistry Protocols

Density Functional Theory (DFT) is a powerful and widely used method for calculating the geometric and energetic properties of molecules like this compound.

-

Initial Structure Generation:

-

Construct the 3D structures for each geometric isomer ((E,E), (E,Z), (Z,Z)) of this compound using a molecular builder.

-

For each isomer, generate two starting conformations: one planar s-trans (C2-C3-C4-C5 dihedral angle of 180°) and one planar s-cis (dihedral angle of 0°).

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each starting structure.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice.[5] For improved accuracy, especially regarding dispersion forces which influence steric interactions, a dispersion-corrected functional like B3LYP-D3 is recommended.[6]

-

Basis Set: A Pople-style basis set like 6-31G(d) or 6-31+G(d,p) provides a good balance of accuracy and computational cost for a molecule of this size.[7][8]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory as the optimization.

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Conformational Search (Potential Energy Surface Scan):

-

To find non-planar minima (e.g., gauche conformers) and determine the rotational barrier, perform a relaxed potential energy surface (PES) scan.

-

Select the C2-C3-C4-C5 dihedral angle as the reaction coordinate.

-

Scan the dihedral angle from 0° to 180° in increments of 10-15°. At each step, optimize all other geometric parameters.

-

Plot the resulting relative energy versus the dihedral angle to visualize the energy profile, identify minima (conformers), and maxima (transition states).

-

-

Energy Analysis:

-

Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for all identified minima.

-

Calculate the relative energies of all conformers with respect to the most stable conformer (the global minimum).

-

Experimental Protocols

Experimental techniques are essential for validating computational predictions and understanding conformational dynamics in solution or the gas phase.

VT-NMR is used to study dynamic processes like the interconversion between s-cis and s-trans conformers. By lowering the temperature, the rate of interconversion can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer.

-

Sample Preparation:

-

Dissolve a purified sample of the this compound isomer in a suitable deuterated solvent with a low freezing point (e.g., acetone-d₆, methanol-d₄, or toluene-d₈).

-

Concentration should be optimized for signal-to-noise, typically 5-10 mg/mL.

-

Use a robust NMR tube (e.g., Pyrex) designed for variable temperature work to prevent breakage.[7]

-

-

Initial Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, if the interconversion is fast, averaged signals will be observed.

-

-

Low-Temperature Analysis:

-

Gradually lower the temperature of the NMR probe in steps of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[9]

-

Monitor the spectrum for changes. As the temperature decreases, signals corresponding to the averaged state may broaden, then decoalesce into two or more distinct sets of signals representing the individual conformers.

-

-

Data Analysis:

-

Coalescence Temperature (Tc): Identify the temperature at which two exchanging signals merge into a single broad peak.

-

Population Ratios: At a temperature well below coalescence where the exchange is slow, the relative populations of the conformers can be determined by integrating their respective, well-resolved signals.

-

Thermodynamic Parameters: By measuring the equilibrium constant (K = [s-cis]/[s-trans]) at several different temperatures, the relative Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the conformational equilibrium can be determined using the van't Hoff equation.

-

GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular forces. It can be used to determine the dominant conformer and its geometric parameters (bond lengths, angles, dihedral angles).

-

Sample Introduction: The volatile this compound sample is vaporized and introduced into a high-vacuum chamber through a fine nozzle.[10]

-

Electron Diffraction: A high-energy beam of electrons is fired through the gas-phase sample. The electrons are scattered by the molecule's electrostatic potential.

-

Data Collection: A detector records the scattered electrons as a function of the scattering angle, producing a diffraction pattern of concentric rings.[11]

-

Data Analysis:

-

The total scattering intensity is converted into a molecular scattering function, which isolates the interference pattern caused by the molecule's geometry.

-

A theoretical molecular scattering curve is calculated based on a structural model of the molecule (e.g., s-trans conformer with initial geometry from DFT).

-

A least-squares refinement process is used to adjust the geometric parameters (bond lengths, angles, and conformer percentages if multiple are present) of the model to best fit the experimental data.[10]

-

Conformational Interconversion Pathway

The rotation around the central C3-C4 single bond connects the s-trans and s-cis conformers. This process is not a simple planar rotation; it proceeds through a higher-energy, non-planar transition state.

The s-trans conformer sits in the global energy minimum. To convert to the s-cis form, the molecule must overcome a rotational energy barrier, passing through a transition state that is orthogonal (dihedral angle ~90°). The s-cis conformer itself resides in a local energy minimum, which may be slightly non-planar (gauche) to alleviate some steric strain.[4]

Conclusion

The stability of this compound conformers is governed by a well-defined hierarchy based on steric effects. The (E,E) geometric isomer in an s-trans conformation represents the global energy minimum and is therefore the most stable and abundant form. The (Z,Z) isomer in an s-cis conformation is the least stable due to cumulative steric repulsions. The energy differences and rotational barriers between these conformers are quantifiable through a synergistic application of computational methods, such as DFT, and experimental techniques, primarily Variable Temperature NMR. The detailed protocols and data presented in this guide provide a robust framework for researchers engaged in the structural analysis and application of substituted dienes.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Reactions of 2,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactions of 2,4-hexadiene, a conjugated diene that serves as a versatile building block in organic synthesis. Its reactivity is characterized by electrophilic additions, cycloadditions, and oxidation-reduction reactions, each offering unique pathways for molecular construction. This document details the mechanisms, experimental protocols, and quantitative data associated with these core transformations.

Electrophilic Addition Reactions

Conjugated dienes like this compound exhibit unique behavior in electrophilic addition reactions. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is highly dependent on reaction conditions, a classic example of kinetic versus thermodynamic control.

Hydrohalogenation (Addition of H-X)

The addition of hydrogen halides (e.g., HCl, HBr) to this compound results in the formation of haloalkenes. Protonation of one of the double bonds forms a resonance-stabilized secondary allylic carbocation. Nucleophilic attack by the halide can then occur at two positions (C3 or C5), yielding the 1,2- and 1,4-adducts, respectively.

Reaction Pathway: Hydrohalogenation of this compound

Caption: Mechanism of hydrohalogenation of this compound.

Kinetic vs. Thermodynamic Control

The distribution of 1,2- and 1,4-addition products is temperature-dependent.

-

Kinetic Control (Low Temperatures, e.g., -80 °C): The reaction is effectively irreversible. The major product is the one that forms fastest, which is the 1,2-adduct. This is because the activation energy for the attack at the secondary carbon (C3) of the allylic carbocation is lower.

-

Thermodynamic Control (Higher Temperatures, e.g., 40 °C): At higher temperatures, the addition becomes reversible. An equilibrium is established, favoring the most stable product. The 1,4-adduct, which typically has a more substituted (and thus more stable) double bond, becomes the major product.[1]

Table 1: Product Distribution in the Addition of HBr to a Conjugated Diene

| Temperature | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type |

| -80 °C | ~80 | ~20 | Kinetic |

| 40 °C | ~15 | ~85 | Thermodynamic |

| Note: Data is representative for a typical conjugated diene like 1,3-butadiene and illustrates the principle applicable to this compound. |

Experimental Protocol: General Hydrobromination of this compound (Kinetic Control)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., CH₂Cl₂) in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet.

-

Cooling: Cool the solution to -80 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly bubble anhydrous HBr gas (1.0 eq) through the stirred solution, or add a pre-cooled solution of HBr in a non-nucleophilic solvent. Monitor the temperature to ensure it remains below -75 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically rapid at this temperature.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting mixture of 4-bromo-2-hexene and 2-bromo-3-hexene by flash column chromatography on silica gel to isolate the major 1,2-adduct.

Cycloaddition: The Diels-Alder Reaction

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. It reacts with an alkene or alkyne (the dienophile) to form a six-membered ring. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For the diene, it must adopt an s-cis conformation to react.

The (2E,4E)-isomer of this compound is particularly well-suited for this reaction. When reacting with a dienophile like maleic anhydride, the "outside" methyl groups of the diene both end up on the same face of the newly formed cyclohexene ring.[2]

Workflow: Diels-Alder Reaction

References

An In-depth Technical Guide to the Polymerization of 2,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexadiene, a conjugated diene, presents a versatile platform for the synthesis of polymers with unique microstructures and properties. The arrangement of its repeating units can be controlled through various polymerization techniques, leading to materials with tailored thermal and mechanical characteristics. This guide provides a comprehensive overview of the primary methods for this compound polymerization: coordination, anionic, cationic, and free-radical polymerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate further research and development in this area.

Coordination Polymerization

Coordination polymerization, particularly with Ziegler-Natta catalysts, is a powerful method for achieving stereospecific control over the microstructure of poly(this compound).[1][2][3] This technique allows for the synthesis of polymers with highly ordered structures, such as isotactic or syndiotactic configurations, which significantly influence the material's properties.[1][2]

The mechanism of Ziegler-Natta polymerization involves the coordination of the diene monomer to a transition metal active center, followed by insertion into the growing polymer chain.[4][5] This process allows for precise control over the stereochemistry of the resulting polymer.[2][3] For instance, the polymerization of (E,E)-2,4-hexadiene using certain Ziegler-Natta catalysts can yield diisotactic trans-1,4-poly(this compound).[6]

Experimental Protocol: Stereospecific Polymerization of (E,E)-2,4-Hexadiene

This protocol is adapted from methodologies for the stereospecific polymerization of conjugated dienes using Ziegler-Natta catalysts.

Materials:

-

(E,E)-2,4-hexadiene (freshly distilled)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (Al(C₂H₅)₃)

-

Anhydrous toluene (solvent)

-

Methanol (for termination)

-

Hydrochloric acid (for catalyst residue removal)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Reactor Setup: A glass reactor is thoroughly dried and purged with an inert gas (Nitrogen or Argon).

-

Catalyst Preparation:

-

Anhydrous toluene is introduced into the reactor.

-

A solution of triethylaluminum in toluene is added to the reactor.

-

A solution of titanium tetrachloride in toluene is slowly added to the reactor while stirring. The mixture is then aged at a specific temperature to form the active catalyst complex.

-

-

Polymerization:

-

The purified (E,E)-2,4-hexadiene monomer is added to the catalyst slurry.

-

The reaction is maintained at a controlled temperature with continuous stirring.

-

-

Termination and Isolation:

-

The polymerization is terminated by the addition of methanol.

-

The polymer is precipitated in an excess of methanol containing a small amount of hydrochloric acid to deactivate and dissolve the catalyst residues.

-

-

Purification and Drying:

-

The precipitated polymer is filtered and washed repeatedly with methanol.

-

The purified polymer is then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Quantitative Data

| Entry | Catalyst System | Monomer Isomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ ( g/mol ) (hydrogenated) | PDI (Mₙ/Mₙ) (hydrogenated) | Polymer Microstructure |

| 1 | TiCl₄ / Al(C₂H₅)₃ | (E,E)-2,4-hexadiene | Toluene | 25 | 4 | Data not available | Data not available | 12,300 | 1.8 | Diisotactic trans-1,4 |

Signaling Pathway

Caption: Ziegler-Natta polymerization of this compound.

Anionic Polymerization

Anionic polymerization, often initiated by organolithium compounds, is another key method for synthesizing poly(this compound). This technique can lead to living polymers, allowing for the synthesis of block copolymers and polymers with well-defined molecular weights and narrow molecular weight distributions, although the polymerization of this compound with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been reported to result in low yields and broad molecular weight distributions.[7]

The mechanism involves the initiation by a strong nucleophile, which adds to the monomer to form a carbanionic active center. This active center then propagates by adding further monomer units.

Experimental Protocol: Anionic Polymerization of this compound

This protocol is based on general procedures for the anionic polymerization of conjugated dienes.

Materials:

-

This compound (rigorously purified and dried)

-

n-Butyllithium (n-BuLi) in hexane (initiator)

-

Anhydrous solvent (e.g., hexane, toluene, or tetrahydrofuran)

-

Methanol (for termination)

-

High-vacuum line or glovebox

Procedure:

-

Reactor and Reagent Preparation: All glassware is baked and assembled under high vacuum or in a glovebox to exclude moisture and air. The solvent is purified by distillation over a drying agent (e.g., sodium/benzophenone).

-

Initiation: The purified solvent and monomer are transferred to the reaction vessel. The solution is brought to the desired temperature. A calculated amount of n-BuLi solution is then added via syringe to initiate the polymerization.

-

Propagation: The reaction mixture is stirred at a constant temperature. The progress of the polymerization can often be observed by an increase in viscosity.

-

Termination: The living polymer chains are terminated by the addition of a protic substance, such as degassed methanol.

-

Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The polymer is then filtered and dried under vacuum.

Quantitative Data

Specific quantitative data for the anionic polymerization of this compound is limited in the provided search results. The following table is a template for the expected data.

| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Polymer Microstructure |

| 1 | n-BuLi / TMEDA | Data not available | Data not available | Data not available | Low | Data not available | Broad | Data not available |

Signaling Pathway

Caption: Anionic polymerization of this compound.

Cationic Polymerization

Cationic polymerization of this compound is initiated by Lewis acids or protonic acids. This method proceeds through a carbocationic propagating species. The reaction is typically sensitive to the purity of the reagents and the polarity of the solvent.

Experimental Protocol: Cationic Polymerization of this compound

This protocol is adapted from general procedures for the cationic polymerization of dienes.

Materials:

-

This compound (freshly distilled and dried)

-

Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous dichloromethane (solvent)

-

Methanol (for termination)

-

Inert gas supply

Procedure:

-

Reaction Setup: An oven-dried flask equipped with a magnetic stirrer is cooled under a stream of inert gas.

-

Polymerization: Anhydrous dichloromethane and the purified this compound monomer are added to the flask and cooled to the desired reaction temperature (e.g., -78 °C). The polymerization is initiated by the dropwise addition of the Lewis acid initiator.

-

Termination: The reaction is quenched by the addition of cold methanol.

-

Isolation: The polymer is precipitated by pouring the solution into a large volume of a non-solvent like methanol. The polymer is then collected by filtration and dried under vacuum.

Quantitative Data

Specific quantitative data for the cationic polymerization of this compound is scarce in the public domain. The table below serves as a template for recording experimental results.

| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Polymer Microstructure |

| 1 | BF₃·OEt₂ | Dichloromethane | -78 | 2 | Data not available | Data not available | Data not available | Data not available |

Signaling Pathway

References

- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. 31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Methodological & Application

Synthesis of trans,trans-2,4-Hexadiene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of trans,trans-2,4-hexadiene, a valuable conjugated diene in organic synthesis. The methods outlined below are selected for their reliability and stereoselectivity, offering pathways to high-purity product suitable for a range of research and development applications.

Introduction

trans,trans-2,4-Hexadiene is a conjugated diene with the chemical formula C6H10.[1] Its stereochemistry makes it a useful component in Diels-Alder reactions and a starting material for the synthesis of more complex molecules. The protocols detailed herein focus on established synthetic routes, including the Wittig reaction and the Julia-Kocienski olefination, as well as methods for the isomerization of other hexadiene isomers to the desired trans,trans form.

Synthetic Protocols

Two primary methods for the stereoselective synthesis of trans,trans-2,4-hexadiene are presented below, followed by a protocol for the isomerization of a mixture of isomers.

Protocol 1: Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[2][3][4] For the synthesis of trans,trans-2,4-hexadiene, an α,β-unsaturated aldehyde is reacted with a non-stabilized ylide. This approach generally favors the formation of the (Z)-alkene, however, modifications such as the Schlosser protocol can be employed to achieve high (E)-selectivity.[2]

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 equivalent) dropwise via syringe. Allow the resulting deep red solution to stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution back down to -78 °C. Add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel using hexane as the eluent to yield pure trans,trans-2,4-hexadiene.

Protocol 2: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that offers excellent (E)-selectivity in alkene synthesis.[5][6][7][8] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde.

Experimental Protocol:

-

Sulfone Deprotonation: To a stirred solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 equivalents) in anhydrous dimethoxyethane (DME) under an inert atmosphere at -78 °C, add potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) dropwise. Stir the resulting solution for 30 minutes at this temperature.

-